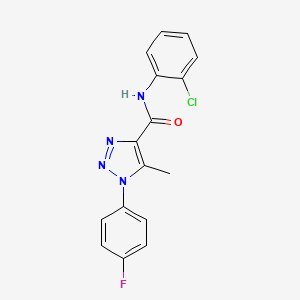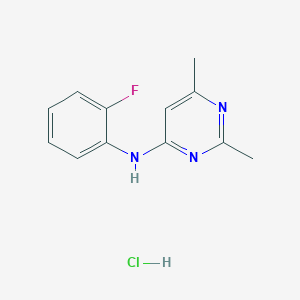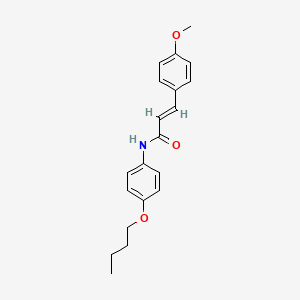
N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer research. CCT137690 was first identified in a high-throughput screening assay, and subsequent studies have shown its ability to inhibit the proliferation of cancer cells.
Mécanisme D'action
N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide inhibits Mps1 by binding to the kinase domain of the protein. The binding of N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide to Mps1 prevents the protein from phosphorylating its downstream targets, leading to mitotic defects and cell death in cancer cells. Additionally, N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to have potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition to its anti-proliferative effects, N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway. N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have minimal effects on normal cells, suggesting that it may have a favorable therapeutic index.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is its specificity for Mps1. This specificity allows for the selective inhibition of cancer cells while leaving normal cells relatively unaffected. However, one limitation of N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is its low solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
For research on N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide include investigating its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in animal models and clinical trials. Finally, the development of more soluble analogs of N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may improve its bioavailability and expand its potential use in cancer research.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to have potential therapeutic applications in cancer research. Studies have shown that N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide inhibits the proliferation of cancer cells by targeting the serine/threonine kinase, Mps1. Mps1 is a critical regulator of the spindle checkpoint, which ensures proper chromosome segregation during cell division. Inhibition of Mps1 by N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide leads to mitotic defects and cell death in cancer cells.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-14-5-3-2-4-13(14)17)20-21-22(10)12-8-6-11(18)7-9-12/h2-9H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLFKBMGSHAKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4647398.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4647403.png)
![ethyl 2-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4647415.png)
![N-(1-ethyl-3-{[(2-furylmethyl)amino]carbonyl}-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4647419.png)
![ethyl 2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4647422.png)


![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4647445.png)

![3-{[(4-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4647463.png)
![ethyl 4-[(3'-cyano-6'-methyl-3,4'-bipyridin-2'-yl)thio]-3-oxobutanoate](/img/structure/B4647477.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B4647481.png)

![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4647487.png)